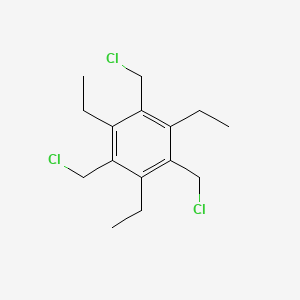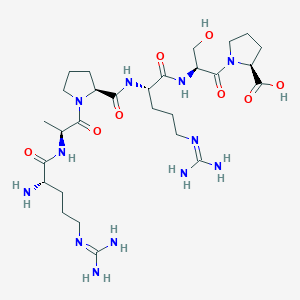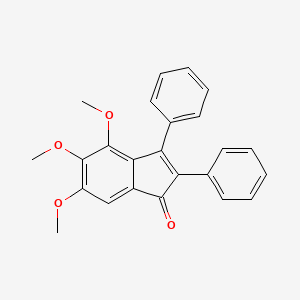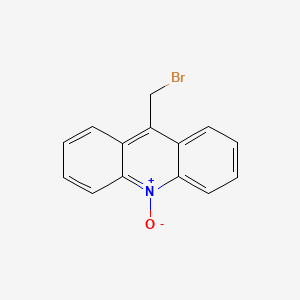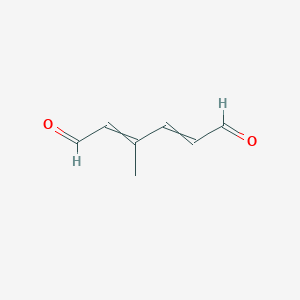
3-Methylhexa-2,4-dienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexa-2,4-dienedial is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of two aldehyde groups and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienedial can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbut-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylhexa-2,4-diene. This process uses a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhexa-2,4-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The diene system allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methylhexa-2,4-dienoic acid.
Reduction: 3-Methylhexa-2,4-dien-1-ol.
Substitution: 3-Methyl-4,5-dihalohexa-2-enal.
Aplicaciones Científicas De Investigación
3-Methylhexa-2,4-dienedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Methylhexa-2,4-dienedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. The conjugated diene system also allows for various addition reactions. Molecular targets include nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the aldehyde groups, making it less reactive in certain types of reactions.
Hexa-2,4-dienal: Similar structure but without the methyl group, affecting its reactivity and properties.
2,4-Hexadienoic acid: Contains carboxylic acid groups instead of aldehydes, leading to different chemical behavior.
Uniqueness
3-Methylhexa-2,4-dienedial is unique due to its combination of aldehyde groups and a conjugated diene system. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
666821-33-6 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-methylhexa-2,4-dienedial |
InChI |
InChI=1S/C7H8O2/c1-7(4-6-9)3-2-5-8/h2-6H,1H3 |
Clave InChI |
CKKJDVNPDKVHHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



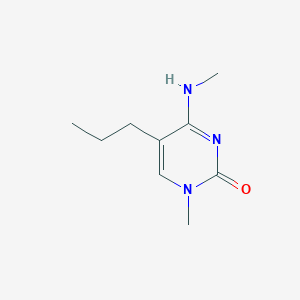



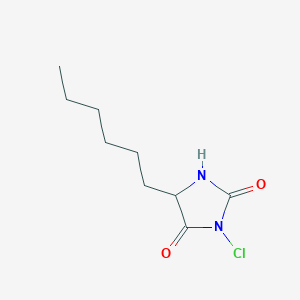
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
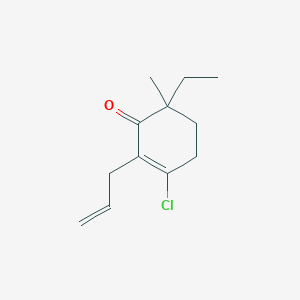
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
